2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-17-8-6-15(7-9-17)20-12-28-19(14-31-23(28)27-20)10-21(29)25-11-18-13-30-22(26-18)16-4-2-1-3-5-16/h1-9,12-14H,10-11H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBTGNPZQVSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate diamines with carboxylic acids or their derivatives.
Introduction of the thiazole ring: This step often involves the reaction of α-haloketones with thioureas.
Coupling reactions: The final step involves coupling the imidazole and thiazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The compound’s activity and physicochemical properties are influenced by substituents on the aryl and thiazole moieties. Key analogs and their comparative data are summarized below:
Molecular Docking and Binding Interactions
- Target Compound : Docking studies reveal strong interactions with AChE’s catalytic site via fluorophenyl π-π stacking and thiazole hydrogen bonding .
- Analog 9c (4-bromophenyl) : Bromine’s larger atomic radius disrupts π-π interactions, reducing binding affinity .
- Analog 3a (cyclohexylhydrazinecarbothioamide) : The cyclohexyl group occupies a hydrophobic pocket but lacks optimal alignment with the active site .
Biological Activity
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes imidazo[2,1-b][1,3]thiazole and thiazole moieties. Its molecular formula is with a molecular weight of approximately 342.3 g/mol . The presence of the 4-fluorophenyl group and the N-(2-phenylthiazol) substituent are critical for its biological activity.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against a range of cancer cell lines. For instance:
- NCI-60 Cell Panel : The compound showed GI50 values ranging from 1.4 to 4.2 µM across various cancer types, indicating potent antiproliferative effects .
- Specific Cancer Cell Lines : In studies involving pancreatic ductal adenocarcinoma (PDAC) cell lines (SUIT-2, Capan-1, Panc-1), the compound demonstrated IC50 values in the sub-micromolar range, suggesting strong anti-cancer properties .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Imidazo[2,1-b][1,3]thiazole Moiety : This core structure has been linked to enhanced cytotoxicity in various derivatives.
- Substituents : The presence of electron-withdrawing groups like fluorine on the phenyl ring has been shown to increase biological activity by enhancing lipophilicity and cellular uptake .
- Thiazole Ring Contribution : The thiazole component is essential for maintaining cytotoxic activity; modifications to this part of the molecule can lead to significant changes in potency .
Case Study 1: Anticancer Efficacy in PDAC
In a study evaluating the compound's effects on PDAC cells, it was found that treatment led to a marked reduction in cell viability and significant morphological changes indicative of apoptosis. The mechanism was attributed to the modulation of key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Case Study 2: Broad Spectrum Activity
Another investigation into the compound's action against the NCI-60 panel revealed that it not only inhibited cell proliferation but also induced apoptosis in several cancer types including leukemia and breast cancer. This broad-spectrum activity underscores its potential as a multi-target anticancer agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving imidazo[2,1-b]thiazole and thiazole precursors. Key steps include:
- Coupling reactions using DMF or dichloromethane as solvents with catalysts like triethylamine to form acetamide linkages .
- Heterocycle formation (e.g., imidazole rings) via condensation reactions under acidic or basic conditions . Optimization involves adjusting temperature (e.g., 60–80°C for coupling), solvent purity, and catalyst ratios to improve yields (>70%) and purity (>95%) .
Q. How can structural identity and purity be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen environments .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
Q. What stability considerations are critical during storage and handling?
The compound is sensitive to:
- Light and moisture : Store in amber vials under inert gas (N₂/Ar) at –20°C .
- Oxidation : Avoid prolonged exposure to air; use antioxidants like BHT in stock solutions . Stability should be monitored via TLC or HPLC every 3–6 months .
Advanced Research Questions
Q. How does the fluorophenyl-thiazole motif influence structure-activity relationships (SAR)?
- The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition) via halogen bonding .
- Thiazole rings contribute to π-π stacking with aromatic residues in enzymes (e.g., VEGFR2), as shown in docking studies . Substituting the fluorophenyl group with chloro or methoxy groups reduces potency by 30–50% in cytotoxicity assays .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- X-ray crystallography with SHELX software refines crystal structures, identifying bond angles (e.g., C–S–C ≈ 95°) and torsion angles critical for conformational stability .
- Powder XRD confirms polymorphic forms, which affect solubility and bioavailability .
Q. How should contradictory biological data (e.g., IC₅₀ variability) be addressed?
- Assay standardization : Use consistent cell lines (e.g., MDA-MB-231 vs. HepG2) and controls (e.g., sorafenib) to minimize variability .
- Metabolic interference : Test for CYP450 interactions using liver microsomes to identify confounding factors .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular docking (AutoDock Vina) simulates interactions with targets like VEGFR2, highlighting hydrogen bonds with thiazole sulfur .
- ADMET prediction (SwissADME) estimates logP (~3.5) and bioavailability (>70%), guiding lead optimization .
Q. What strategies troubleshoot low yields in scale-up synthesis?
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura couplings to reduce byproducts .
Q. How do metabolic pathways affect its pharmacological profile?
- Phase I metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the thiazole ring, forming sulfoxide metabolites detectable via LC-MS .
- Glucuronidation : The acetamide group undergoes conjugation, reducing plasma half-life; modify with methyl groups to delay clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
